![molecular formula C15H19N3O B7564728 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is complex and involves the inhibition of specific signaling pathways. This compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell growth and proliferation. Additionally, it has been shown to modulate the activity of the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one are varied and depend on the specific disease being treated. In cancer, this compound has been shown to inhibit cell growth and induce apoptosis. In autoimmune diseases, it has been shown to reduce inflammation and modulate the immune response. Additionally, it has been shown to have antiviral activity against several viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its specificity. This compound has been shown to selectively target specific signaling pathways, making it a valuable tool for studying these pathways. Additionally, this compound has been shown to have low toxicity, making it a safe option for lab experiments.
One of the limitations of using 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has a complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One potential direction is to further study its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and viral infections. Additionally, there is a need for the development of more efficient synthesis methods for this compound to make it more accessible for research and development. Finally, there is a need for further studies on the safety and toxicity of this compound to ensure its safety for clinical use.
Synthesemethoden
The synthesis of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 6-chloro-2-methylpyridin-4-one with piperidine in the presence of a base. This reaction results in the formation of the desired product, which can be further purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is vast and varied. This compound has been extensively studied for its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to modulate the immune response and reduce inflammation, making it a potential therapeutic option for autoimmune diseases. Furthermore, it has been shown to have antiviral activity against several viruses, including influenza and HIV.
Eigenschaften
IUPAC Name |
6-methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-5-7-14-16-13(10-15(19)18(12)14)11-17-8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDXGCLSZDAQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)

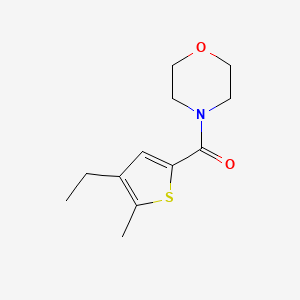
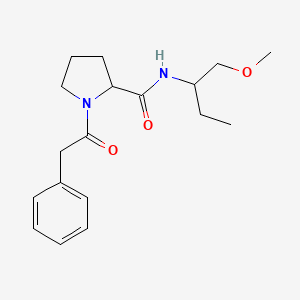
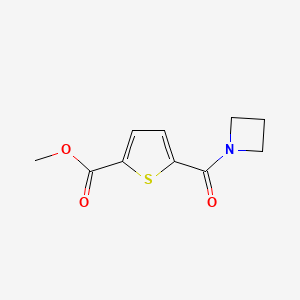
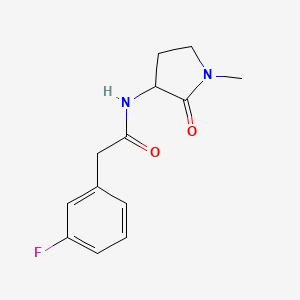
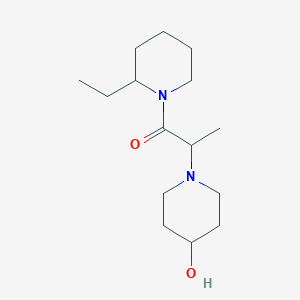
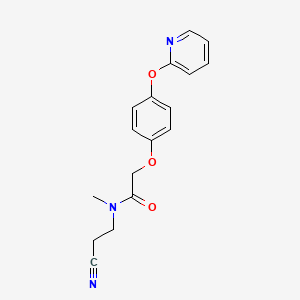
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
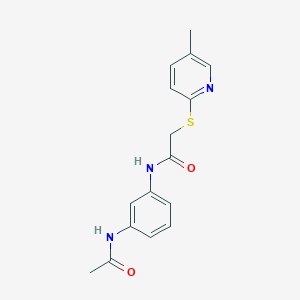
![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)